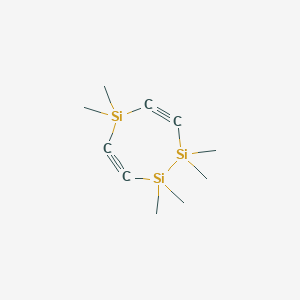
1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine is a complex organic compound characterized by its unique structure and properties. This compound belongs to the class of organosilicon compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine involves several steps and specific reaction conditions. One common method includes the reaction of suitable precursors under controlled conditions to achieve the desired product. Industrial production methods may involve the use of catalysts and optimized reaction parameters to enhance yield and purity.
Analyse Chemischer Reaktionen
1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine can be compared with other similar compounds such as:
Hexamethylbenzene: Known for its aromatic properties and use as a ligand in organometallic chemistry.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Used in various industrial applications, including as a reagent in organic synthesis.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Utilized in the fragrance industry and as an analytical reference standard.
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
85442-78-0 |
|---|---|
Molekularformel |
C10H18Si3 |
Molekulargewicht |
222.50 g/mol |
IUPAC-Name |
1,1,2,2,5,5-hexamethyl-1,2,5-trisilacyclohepta-3,6-diyne |
InChI |
InChI=1S/C10H18Si3/c1-11(2)7-9-12(3,4)13(5,6)10-8-11/h1-6H3 |
InChI-Schlüssel |
LVTOUVXBEGAQPS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C#C[Si]([Si](C#C1)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


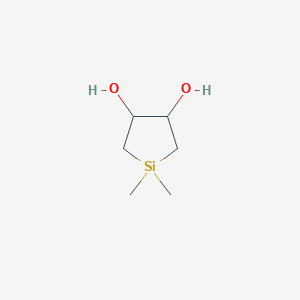
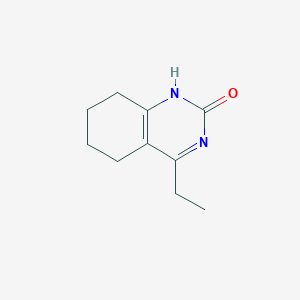
![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)
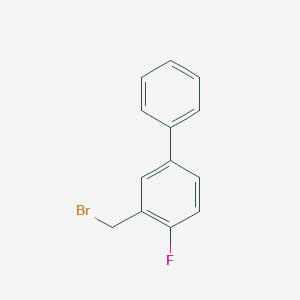
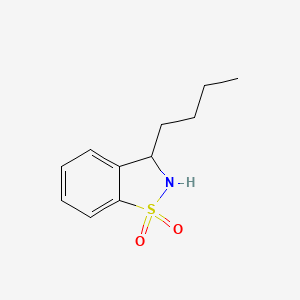

![2-[2-(Phenanthren-9-YL)ethenyl]thiophene](/img/structure/B14411632.png)
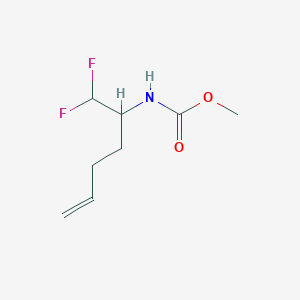
![2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine](/img/structure/B14411636.png)
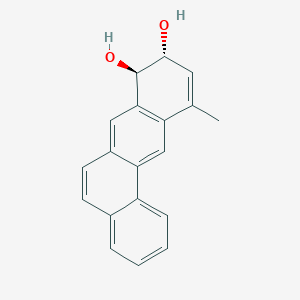
![2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine](/img/structure/B14411645.png)
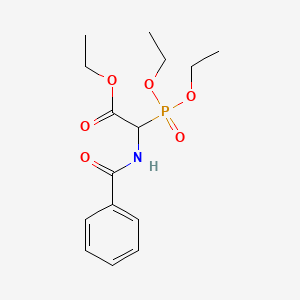
![5-([1,1'-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole](/img/structure/B14411652.png)

